

An In-depth Technical Guide to Cnidilide: Chemical Structure and Properties

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **cnidilide**, a bioactive phthalide found in Cnidium officinale. The information is intended for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

Cnidilide is a naturally occurring alkylphthalide that has garnered significant interest for its pharmacological potential.

Chemical Name: (3S,3aS,7aR)-3-butyl-3a,4,5,7a-tetrahydro-3H-2-benzofuran-1-one[1]

CAS Number: 3674-03-1[1]

Molecular Formula: C₁₂H₁₈O₂[1]

Molecular Weight: 194.27 g/mol [1]

Chemical Structure:

Physicochemical Properties



A summary of the key physicochemical properties of **cnidilide** is presented in the table below. It is important to note that experimentally determined values for melting point and solubility are not readily available in the reviewed literature. The provided boiling point is a calculated value.

Property	Value	Source
IUPAC Name	(3S,3aS,7aR)-3-butyl- 3a,4,5,7a-tetrahydro-3H-2- benzofuran-1-one	INVALID-LINK
CAS Number	3674-03-1	INVALID-LINK
Molecular Formula	C12H18O2	INVALID-LINK
Molecular Weight	194.27 g/mol	INVALID-LINK
Boiling Point	589.51 K (316.36 °C) (Calculated)	INVALID-LINK
Melting Point	Not available	-
Water Solubility	Practically insoluble (qualitative)	INVALID-LINK
Solubility in Organic Solvents	Soluble in ethanol and DMSO.	INVALID-LINK,INVALID- LINK
logP (Octanol/Water Partition Coefficient)	2.684 (Calculated)	INVALID-LINK
Kovats Retention Index	1700 (Semi-standard non- polar column)	INVALID-LINK

Biological Activity and Mechanism of Action

Cnidilide exhibits significant anti-inflammatory properties. Its primary mechanism of action involves the suppression of pro-inflammatory mediators in macrophages.

Anti-inflammatory Effects



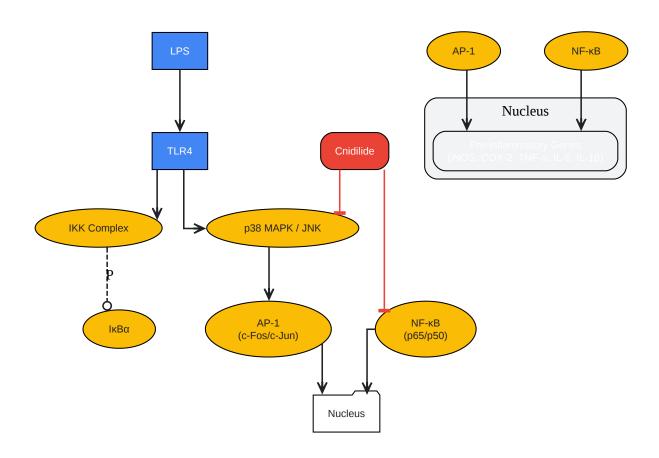
Cnidilide has been shown to potently inhibit the production of nitric oxide (NO), prostaglandin E_2 (PGE₂), interleukin-1 β (IL-1 β), interleukin-6 (IL-6), and tumor necrosis factor- α (TNF- α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2][3] This inhibition occurs through the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels.[2][3]

Signaling Pathway Inhibition

The anti-inflammatory effects of **cnidilide** are mediated through the modulation of key signaling pathways. Specifically, **cnidilide** inhibits the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), two critical transcription factors that regulate the expression of pro-inflammatory genes.[2][3] This inhibition is achieved by suppressing the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK).[2][3]

The following diagram illustrates the inhibitory effect of **cnidilide** on the LPS-induced inflammatory signaling pathway in macrophages.





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Caption: Cnidilide's inhibition of LPS-induced inflammatory pathways.

Experimental Protocols Extraction and Isolation of Cnidilide from Cnidium officinale

The following is a general protocol for the extraction and isolation of **cnidilide** from the rhizomes of Cnidium officinale.

a. Extraction:

• Air-dried rhizomes of C. officinale are ground into a fine powder.



- The powdered material is extracted with 80% methanol at room temperature with agitation for 24-72 hours.[4]
- The extraction process is typically repeated three times to ensure maximum yield.
- The methanol extracts are combined and filtered.
- The filtrate is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.[5]
- b. Fractionation and Isolation:
- The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
- The resulting fractions are concentrated, and the ethyl acetate fraction, which is typically rich in phthalides, is subjected to further purification.
- Column chromatography using silica gel is a common method for the separation of compounds from the active fraction.
- The column is eluted with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate with increasing polarity.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing **cnidilide** are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC) to yield pure **cnidilide**.[5]
- The identity and purity of the isolated **cnidilide** are confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

In Vitro Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol outlines a typical experiment to evaluate the anti-inflammatory effects of **cnidilide** using the murine macrophage cell line RAW 264.7.



a. Cell Culture:

- RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- b. Cell Viability Assay (MTT Assay):
- To ensure that the observed effects of cnidilide are not due to cytotoxicity, a cell viability assay is performed.
- RAW 264.7 cells are seeded in a 96-well plate and treated with various concentrations of cnidilide for 24 hours.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.
- The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
- c. Measurement of Nitric Oxide (NO) Production:
- RAW 264.7 cells are seeded in a 24-well plate.
- The cells are pre-treated with different concentrations of **cnidilide** for 1-2 hours before stimulation with 1 μ g/mL of lipopolysaccharide (LPS) for 24 hours.
- The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
- The absorbance is read at 540 nm, and the nitrite concentration is determined from a standard curve.
- d. Measurement of Pro-inflammatory Cytokines (ELISA):
- The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants from the treated cells are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits,

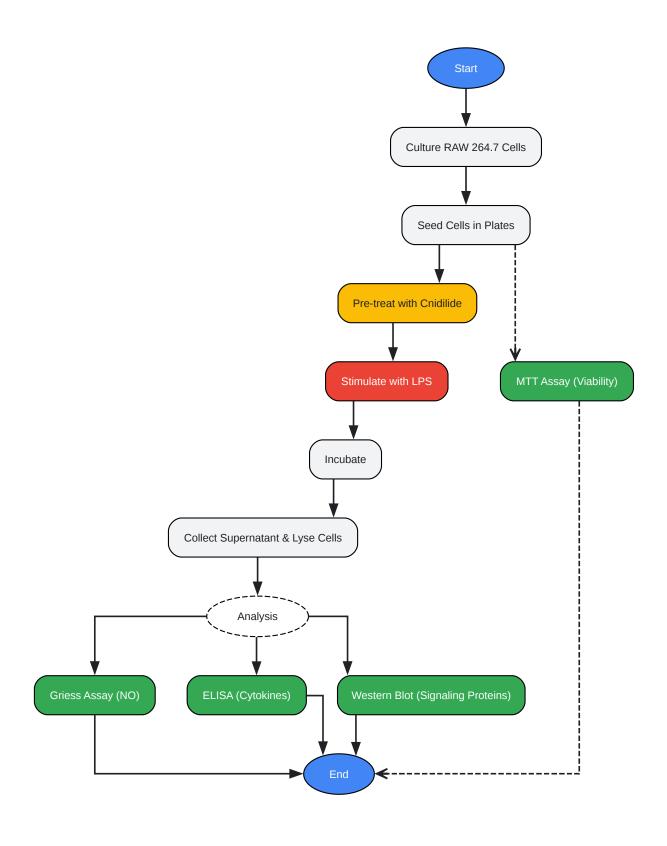


following the manufacturer's instructions.

- e. Western Blot Analysis for Signaling Proteins:
- To investigate the effect on signaling pathways, cells are treated with **cnidilide** and LPS for shorter periods (e.g., 15-60 minutes).
- Cell lysates are prepared, and protein concentrations are determined.
- Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, and JNK.
- After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram provides a workflow for the in vitro anti-inflammatory assessment of **cnidilide**.





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Caption: Workflow for in vitro anti-inflammatory evaluation of **Cnidilide**.



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